molecular formula C25H22N2O5S B2862255 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866814-04-2

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2862255
CAS RN: 866814-04-2
M. Wt: 462.52
InChI Key: DZXHGPQWPRSKQS-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide, also known as MSQ, is a chemical compound that has been the subject of extensive scientific research. It belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities.

Scientific Research Applications

1. Synthesis and Chemical Properties

The synthesis of 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide and its derivatives often involves cyclization reactions that yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process showcases the compound's role in the development of new synthetic methodologies within organic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

2. Structural Studies and Complex Formation

Investigations into the structural aspects of amide-containing isoquinoline derivatives have shown that these compounds can form crystalline salts and inclusion complexes with various acids and organic molecules. This ability to interact and form stable complexes is important for understanding the molecular interactions and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).

3. Potential in Drug Design

The synthesis and evaluation of novel sulfonamide derivatives, including those related to 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide, have shown promising results in drug discovery. These compounds have been explored for their potential anti-cancer activity as inhibitors for methionine synthase, highlighting their significance in medicinal chemistry (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-7-3-5-9-21(17)26-24(28)16-27-15-23(25(29)20-8-4-6-10-22(20)27)33(30,31)19-13-11-18(32-2)12-14-19/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXHGPQWPRSKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

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